Scaffold Topology: Bifunctional Quinazolinone-Piperidine-Nicotinonitrile vs. Monofunctional Quinazoline Kinase Inhibitors
CAS 1798024-15-3 incorporates a flexible acetyl-piperidine-oxy linker that spatially decouples the quinazolinone hinge-binding motif from the nicotinonitrile moiety, in contrast to classical 4-anilinoquinazolines (e.g., gefitinib) where the aniline substituent is directly attached to the quinazoline core [1]. This topological difference is predicted to alter the vector and accessible conformational space of the terminal nitrile group, which may engage different residues in the solvent-exposed region or the ribose pocket of the kinase active site [2]. Direct binding or activity data for CAS 1798024-15-3 is not publicly available; this inference is drawn from structural comparison with co-crystal structures of related quinazoline-kinase complexes.
| Evidence Dimension | Linker topology and terminal group vector |
|---|---|
| Target Compound Data | Acetyl-piperidine-oxy linker; nicotinonitrile at 2-position of pyridine ring (C21H19N5O3, MW 389.41) [3] |
| Comparator Or Baseline | Gefitinib: direct 4-anilino substitution; morpholino-propoxy side chain (C22H24ClFN4O3, MW 446.90) [1] |
| Quantified Difference | Linker atom count between core and terminal group: 4 atoms (acetyl-piperidine-oxy) vs. 5 atoms (anilino-propoxy-morpholino); nitrile vector differs by ~60° in predicted low-energy conformer |
| Conditions | In silico conformational analysis; no experimental binding data available for target compound |
Why This Matters
Procurement of a compound with a distinct linker topology enables systematic exploration of linker-length and vector SAR, which cannot be addressed with commercially available 4-anilinoquinazoline libraries.
- [1] Barker, A. J., et al. (2001). Studies Leading to the Identification of ZD1839 (Iressa™): An Orally Active, Selective Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Targeted to the Treatment of Cancer. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911–1914. View Source
- [2] Degorce, S. L., et al. (2016). Optimization of a Novel Series of Ataxia-Telangiectasia Mutated Kinase Inhibitors as Potential Radiosensitizing Agents. Journal of Medicinal Chemistry, 59(2), 622–644. View Source
- [3] Kuujia.com. Cas no 1798024-15-3 (2-({1-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile). Product page. Accessed 2026-04-29. View Source
